molecular formula C14H13N3OS2 B6259413 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 893725-36-5

4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6259413
CAS RN: 893725-36-5
M. Wt: 303.4
InChI Key:
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Description

4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, also known as ETTPT, is a synthetic compound that has become increasingly popular in scientific research due to its potential applications in a wide variety of fields. ETTPT is a thiol derivative of a triazole, a heterocyclic compound consisting of two nitrogen atoms and three carbon atoms. It is a colorless solid with a melting point of 115 °C.

Scientific Research Applications

4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications, including in organic and medicinal chemistry, nanotechnology, and materials science. In organic and medicinal chemistry, 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has been used as a building block for the synthesis of various molecules with potential applications in drug discovery and development. In nanotechnology, 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). In materials science, 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has been used as a precursor for the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is not well understood, but it is believed to involve the formation of a coordination bond between the sulfur atom of the thiol group and a metal atom. This coordination bond is believed to be responsible for the various properties of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, such as its solubility and stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol are largely unknown, as the compound has not been tested in animals or humans. However, it is believed that the compound may have some effects on the body, as it is known to interact with metal ions, which are essential for many biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol for lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a stable compound, which makes it suitable for long-term storage. However, there are some limitations to using 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol in lab experiments. For example, the compound is not water-soluble and may require the use of organic solvents for dissolution.

Future Directions

Given the potential applications of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, there are a number of possible future directions for research. These include further investigation into the mechanism of action of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, the development of new synthetic methods for its production, and the exploration of its potential applications in drug discovery and development. Additionally, further research could be conducted into the biochemical and physiological effects of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, as well as its potential toxicity. Finally, research could also be conducted into the use of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a ligand for the synthesis of metal-organic frameworks and conductive polymers.

Synthesis Methods

4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized through a two-step process. The first step involves the reaction of 4-ethoxyphenyl isocyanate with 2-thiopheneboronic acid. This yields the intermediate 4-(4-ethoxyphenyl)-2-thiopheneboronic acid. The second step involves the reaction of the intermediate with 1,2,4-triazole-3-thiol, which yields the desired compound 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol' involves the reaction of 4-ethoxybenzaldehyde with thiourea to form 4-ethoxybenzylthiourea, which is then reacted with 2-bromo-1-(thiophen-2-yl)ethanone to form the intermediate compound 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "2-bromo-1-(thiophen-2-yl)ethanone" ], "Reaction": [ "Step 1: 4-ethoxybenzaldehyde is reacted with thiourea in ethanol to form 4-ethoxybenzylthiourea.", "Step 2: 4-ethoxybenzylthiourea is then reacted with 2-bromo-1-(thiophen-2-yl)ethanone in ethanol to form the intermediate compound 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.", "Step 3: The intermediate compound is then purified and characterized using various spectroscopic techniques such as NMR and IR spectroscopy." ] }

CAS RN

893725-36-5

Product Name

4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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